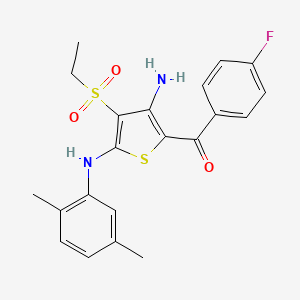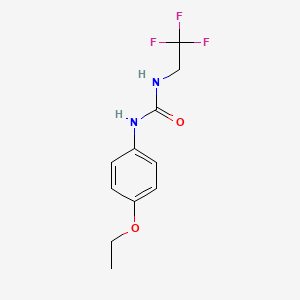
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea, also known as A-438079, is a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. The P2X7 receptor is expressed in various cells of the immune system, including macrophages, microglia, and T cells, and is involved in the regulation of inflammation and immune responses. A-438079 has been widely used in scientific research to investigate the role of the P2X7 receptor in various physiological and pathological processes.
Mecanismo De Acción
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. The P2X7 receptor is known to be involved in the regulation of intracellular calcium levels, the release of pro-inflammatory cytokines, and the induction of cell death pathways. By blocking the activity of the P2X7 receptor, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can modulate these physiological processes and exert anti-inflammatory and neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have a range of biochemical and physiological effects in various experimental models. For example, it can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in macrophages and microglia, inhibit the activation of the NLRP3 inflammasome, and prevent the formation of reactive oxygen species. In addition, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to reduce neuropathic pain and improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea in scientific research is its high selectivity for the P2X7 receptor, which allows for specific modulation of this receptor without affecting other purinergic receptors. In addition, 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been shown to have good pharmacokinetic properties and can be administered orally or intraperitoneally in animal models. However, one limitation of using 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea is its relatively low potency compared to other P2X7 receptor antagonists, which may require higher concentrations or longer treatment durations to achieve the desired effects.
Direcciones Futuras
There are several potential future directions for research on 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in cancer, as it has been shown to be involved in tumor growth and metastasis. Another area of interest is the development of more potent and selective P2X7 receptor antagonists for use in clinical trials, as 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has not yet been tested in human subjects. Finally, further investigation is needed to elucidate the precise molecular mechanisms by which 1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea modulates P2X7 receptor signaling and to identify potential therapeutic targets for the treatment of inflammatory and neurological disorders.
Métodos De Síntesis
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized using a multi-step process starting from 4-ethoxyaniline and 2,2,2-trifluoroethyl isocyanate as the key starting materials. The synthesis involves several chemical reactions, including nitration, reduction, coupling, and cyclization, and has been described in detail in the literature.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea has been used in numerous scientific studies to investigate the function of the P2X7 receptor in various biological systems. For example, it has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and microglia, reduce the severity of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, and attenuate neuropathic pain and neuroinflammation.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-18-9-5-3-8(4-6-9)16-10(17)15-7-11(12,13)14/h3-6H,2,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEFIRSVLUTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(2,2,2-trifluoroethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

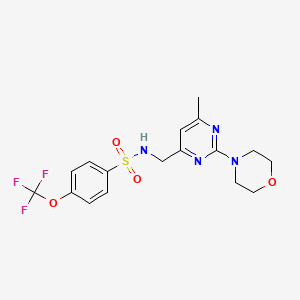
![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)
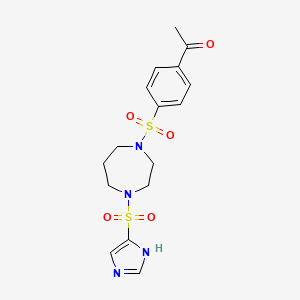
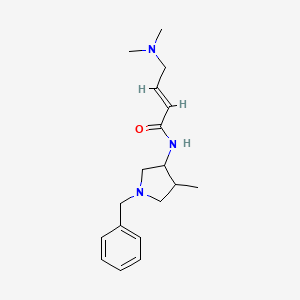
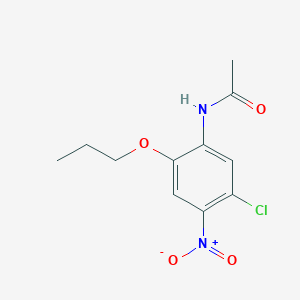
![2-(methylsulfanyl)-N-[3-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2888900.png)
![1-(3,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2888904.png)
![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2888905.png)
![1-ethyl-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2888907.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(3-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888908.png)
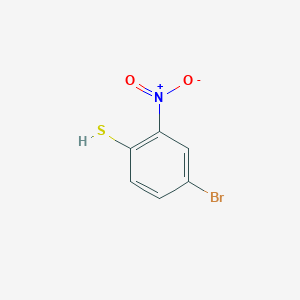
![(E)-N'-methoxy-N-[7-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2888912.png)
